Literature review on 2,5-Dibromo-3-methylbenzoic acid derivatives
Literature review on 2,5-Dibromo-3-methylbenzoic acid derivatives
An In-Depth Technical Guide to 2,5-Dibromo-3-methylbenzoic Acid Derivatives for Researchers and Drug Development Professionals
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid and its derivatives represent a cornerstone in the fields of medicinal chemistry, materials science, and industrial applications.[1] As a simple aromatic carboxylic acid, its structural backbone is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[2][3] Nature leverages the benzoic acid moiety in compounds like vanillin and gallic acid, while synthetic chemistry has incorporated it into a wide array of pharmaceuticals, including diuretics, analgesics, and anticancer agents.[2][3] The functional versatility of the carboxylic acid group and the potential for diverse substitutions on the aromatic ring make it an exceptionally valuable scaffold for chemical synthesis and drug discovery.[1][4]
This guide focuses on a specific, highly functionalized member of this family: 2,5-Dibromo-3-methylbenzoic acid and its derivatives. The introduction of two bromine atoms and a methyl group onto the benzoic acid core creates a unique electronic and steric profile. The bromine atoms, in particular, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, while also potentially enhancing biological activity through halogen bonding and increased lipophilicity. This document provides a senior application scientist's perspective on the synthesis, characterization, and potential applications of these derivatives, offering a technical resource for researchers aiming to explore this promising chemical space.
Part 1: Synthesis and Derivatization Strategies
The synthetic utility of 2,5-Dibromo-3-methylbenzoic acid lies in its role as a versatile intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations to generate a library of novel compounds.
Synthesis of the Core Scaffold
While a direct, one-pot synthesis for 2,5-Dibromo-3-methylbenzoic acid is not prominently featured in standard literature, its preparation can be logically deduced from established methodologies for analogous compounds. A plausible and efficient route begins with a readily available precursor, such as 2-amino-3-methylbenzoic acid, and involves a two-step process of bromination followed by a Sandmeyer-type reaction.
A related procedure for the bromination of 2-aminobenzoic acid involves treating the starting material with bromine in acetic acid to install bromine atoms onto the ring.[5] A similar approach could be adapted for 2-amino-3-methylbenzoic acid. Subsequent removal of the amino group, which directs the bromination, can be achieved through diazotization followed by reduction, or replacement with another bromine atom if desired, though the latter is not the target molecule.
Key Derivatization Reactions
Once the core acid is obtained, its functional groups—the carboxylic acid and the two bromine atoms—provide multiple avenues for diversification.
-
Esterification: The conversion of the carboxylic acid to an ester is a fundamental step to modify solubility, polarity, and to protect the acid during subsequent reactions. The methyl ester of 2,5-Dibromo-3-methylbenzoic acid (CAS 908597-10-4) is a known compound, confirming the viability of this pathway.[6]
-
Amidation: The synthesis of amides from the carboxylic acid introduces a key functional group prevalent in many bioactive molecules. This can be achieved by activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with a primary or secondary amine.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds at positions 2 and 5 are ideal sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, dramatically increasing molecular complexity.
Experimental Protocol: Synthesis of Methyl 2,5-Dibromo-3-methylbenzoate
This protocol describes the Fischer esterification of the parent acid, a standard and reliable method.
Materials:
-
2,5-Dibromo-3-methylbenzoic acid (1.0 eq)
-
Methanol (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Dissolve 2,5-Dibromo-3-methylbenzoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-Dibromo-3-methylbenzoate.
-
Purify the product via column chromatography or recrystallization if necessary.
Diagram: Synthetic Workflow for Derivative Generation
Caption: General synthetic pathways from the core acid.
Part 2: Physicochemical and Spectroscopic Profile
Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. The unique substitution pattern of 2,5-Dibromo-3-methylbenzoic acid derivatives gives rise to a distinct spectroscopic signature.
Predicted Physicochemical Properties
The properties of these derivatives are heavily influenced by the two heavy bromine atoms and the carboxylic acid/ester group.
| Property | 2,5-Dibromo-3-methylbenzoic Acid (Predicted) | Methyl 2,5-Dibromo-3-methylbenzoate[6] |
| Formula | C₈H₆Br₂O₂ | C₉H₈Br₂O₂ |
| Molecular Weight | 293.94 g/mol | 307.97 g/mol |
| Appearance | White to off-white solid | Not specified (likely solid or oil) |
| Solubility | Poor in water; soluble in polar organic solvents | Soluble in common organic solvents |
| LogP (Predicted) | ~3.5-4.0 | ~4.0-4.5 |
Note: Predicted values are based on the properties of similar structures like 2,5-dibromo-3-nitrobenzoic acid.[7]
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as doublets due to meta-coupling. A sharp singlet would be observed around 2.4-2.5 ppm for the methyl (CH₃) protons. For the acid, a broad singlet for the carboxylic acid proton would be seen far downfield (>10 ppm), which would be absent in the ester derivative. The ester would instead show a singlet around 3.9 ppm for the methoxy (OCH₃) protons.
-
¹³C NMR: The carbon spectrum will show eight distinct signals for the acid and nine for the methyl ester. Key signals include the carbonyl carbon (~165-170 ppm), the carbons attached to bromine (~115-125 ppm), and the methyl carbon (~20 ppm). Spectroscopic data for similar substituted benzoates can serve as a reference for assignments.[5][8][9]
-
Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), a characteristic triplet of peaks will be observed at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch around 1700 cm⁻¹ for the acid (often broadened by hydrogen bonding) or ~1720 cm⁻¹ for the ester. The acid will also show a broad O-H stretch from 2500-3300 cm⁻¹. C-Br stretches typically appear in the fingerprint region below 700 cm⁻¹.
Part 3: Potential Biological Activities and Applications
The structural features of 2,5-Dibromo-3-methylbenzoic acid derivatives suggest their potential as valuable candidates in drug discovery programs. The benzoic acid core is a well-established "privileged scaffold" found in numerous approved drugs.[3][10]
Prospective Therapeutic Areas
-
Antimicrobial Agents: Benzoic acid and its halogenated derivatives are known for their antimicrobial and preservative properties.[1][4][11][12] The dibromo-substitution pattern could enhance this activity by increasing lipophilicity, thereby facilitating passage through microbial cell membranes.
-
Anticancer Therapeutics: A vast number of synthetic benzoic acid derivatives have been investigated and developed as anticancer agents.[2][3][10] These compounds can interfere with various cellular pathways crucial for cancer cell proliferation. The 2,5-Dibromo-3-methylbenzoic acid scaffold provides a unique template for designing novel agents for oncological targets.
-
Enzyme Inhibitors: The specific arrangement of substituents can facilitate targeted binding to the active sites of enzymes. By modifying the core structure through the synthetic handles described, it is possible to design potent and selective inhibitors for various enzyme classes, a key strategy in modern drug development.[13]
Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the structure-activity relationship is crucial for optimizing lead compounds. For this scaffold, key modifications would include:
-
Carboxylic Acid Moiety: Converting the acid to various esters, amides, or other bioisosteres can modulate potency, selectivity, and pharmacokinetic properties.
-
Bromine Positions (C2 & C5): Using these positions as anchor points for cross-coupling reactions to introduce different aryl, heteroaryl, or aliphatic groups can probe specific interactions with a biological target.
-
Methyl Group (C3): While less accessible for modification, its steric bulk and electronic contribution are key features of the scaffold's interaction profile.
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: Key modification points for SAR studies.
Methodology: Antimicrobial Susceptibility Testing (MIC Assay)
To evaluate the potential of these derivatives as antimicrobial agents, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a standard first step.[11]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., a derivative of 2,5-Dibromo-3-methylbenzoic acid) in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations across the plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., E. coli or S. aureus) to each well.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The lowest concentration at which no growth is observed is the MIC value.
Conclusion and Future Outlook
The 2,5-Dibromo-3-methylbenzoic acid scaffold is a promising platform for the development of novel chemical entities with significant therapeutic potential. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The presence of bromine atoms not only provides versatile handles for advanced synthetic modifications but also introduces the potential for beneficial halogen bonding interactions with biological targets.
Future research should focus on the synthesis of a diverse library of derivatives by exploring various amidation and cross-coupling reactions. Systematic screening of these compounds in antimicrobial, anticancer, and other relevant biological assays will be critical to uncovering their therapeutic potential. A thorough investigation into the structure-activity relationships will guide the optimization of hit compounds into potent and selective clinical candidates. This technical guide serves as a foundational resource for scientists and researchers poised to explore the rich chemical and biological landscape of these fascinating molecules.
References
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- (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- (n.d.). A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Derivatives. Benchchem.
- (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester Properties. EPA.
- (n.d.). 2,5-Dibromo-3-methyl-benzoic acid methyl ester-Information. Chemcia Scientific, LLC.
- (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
- (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org.
- (n.d.). 2,5-dibromo-3-nitrobenzoic Acid. PubChem.
- (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
- (n.d.). 2025 Medicinal Chemistry Reviews at a Glance. Drug Hunter.
- (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
- (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.
- (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview.
- (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
- (n.d.). Methyl 3,5-dibromo-2-diacetylaminobenzoate. PMC - NIH.
- (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace.
- (n.d.). Method for producing 3-bromomethylbenzoic acids. Google Patents.
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